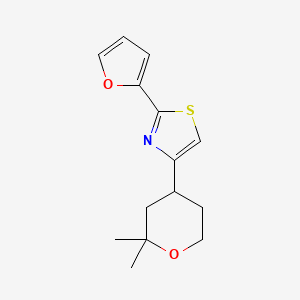![molecular formula C14H24O2P2Si2 B14398042 Trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane CAS No. 89983-00-6](/img/structure/B14398042.png)
Trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane is a complex organophosphorus compound characterized by the presence of trimethylsilyl groups and phosphanyl groups. This compound is notable for its steric bulk and unique reactivity, making it a subject of interest in various fields of chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane typically involves the reaction of halogenophosphines with strong C–H acids in the presence of bases such as trimethylamine . The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is another common synthetic route . These reactions are usually carried out under controlled conditions to ensure the desired product’s formation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to achieve higher yields and purity.
化学反应分析
Types of Reactions
Trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides under harsh conditions.
Substitution: It can participate in substitution reactions, where the trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides and substituted phosphines, which have different chemical and physical properties compared to the parent compound .
科学研究应用
Trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用机制
The mechanism by which trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metal centers, and the pathways involved are typically those related to coordination chemistry .
相似化合物的比较
Similar Compounds
Tris(2-(trimethylsilyl)phenyl)phosphine: Similar in structure but with different steric and electronic properties.
Phosphaangulenes: Hexacyclic triarylphosphines with distinctive conical shapes.
Triazole-based phosphines: Known for their applications in catalysis.
Uniqueness
Trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane is unique due to its large steric bulk, which prevents many typical reactions of phosphorus donors. This makes it air-stable and allows it to participate in selective reactions that other phosphines cannot .
属性
CAS 编号 |
89983-00-6 |
|---|---|
分子式 |
C14H24O2P2Si2 |
分子量 |
342.46 g/mol |
IUPAC 名称 |
trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane |
InChI |
InChI=1S/C14H24O2P2Si2/c1-19(2,3)15-11-17-13-9-7-8-10-14(13)18-12-16-20(4,5)6/h7-12H,1-6H3 |
InChI 键 |
SPVUBLQGUALSMJ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC=PC1=CC=CC=C1P=CO[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


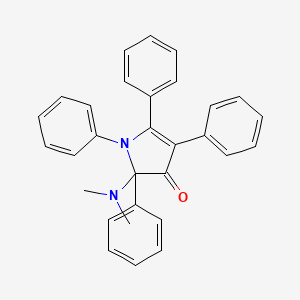
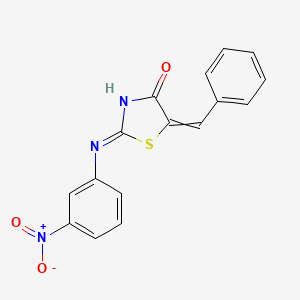
![[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene](/img/structure/B14397970.png)
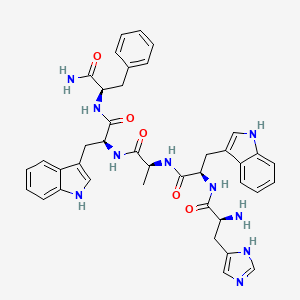
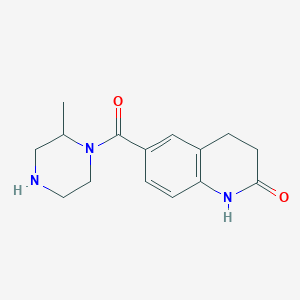
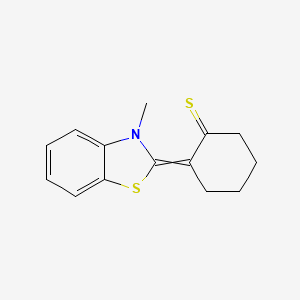


![1-(2,3-Dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14397999.png)
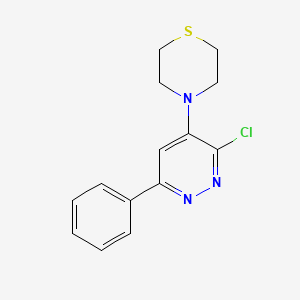
![Methyl 4-[(acetyloxy)methyl]-5-oxoundecanoate](/img/structure/B14398013.png)
![4-Chloro-N-[(trichloromethyl)sulfanyl]aniline](/img/structure/B14398031.png)
![1,1'-[2-(Phenylsulfanyl)hex-1-ene-1,1-diyl]dibenzene](/img/structure/B14398043.png)
